molecular formula C9H19ClN2O2 B035595 N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride CAS No. 1220019-28-2

N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride

Cat. No.: B035595
CAS No.: 1220019-28-2
M. Wt: 186.25 g/mol
InChI Key: FTAWALVZPWGHTH-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride: is a chemical compound with a piperidine ring structure. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom of the piperidine ring and a carboxamide group at the third position of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride typically involves the reaction of 3-piperidinecarboxylic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The piperidine ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

Chemistry: N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its piperidine structure is a common motif in many pharmacologically active compounds.

Industry: In the industrial sector, N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxyethyl group and the carboxamide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    N-(2-Methoxyethyl)-piperidine: Lacks the carboxamide group, making it less versatile in certain reactions.

    3-Piperidinecarboxamide: Does not have the methoxyethyl group, affecting its solubility and reactivity.

    N-(2-Ethoxyethyl)-3-piperidinecarboxamide: Similar structure but with an ethoxyethyl group instead of methoxyethyl, which can influence its chemical properties.

Uniqueness: N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride is unique due to the presence of both the methoxyethyl and carboxamide groups. This combination enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various applications.

Biological Activity

N-(2-Methoxyethyl)piperidine-3-carboxamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its role in various biological activities. The methoxyethyl substituent enhances the compound's solubility, potentially influencing its bioavailability and interaction with biological targets. Its molecular formula contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. Preliminary studies suggest that the compound may influence:

  • Neurotransmitter Systems : It may interact with dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.
  • Enzyme Modulation : The compound might act as an enzyme inhibitor or activator, affecting cellular signaling pathways and gene expression.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

  • Cellular Signaling : It has been shown to influence cellular metabolism and signaling pathways, potentially acting on various enzyme targets.
  • Dose-Dependent Effects : In animal models, the effects of this compound vary based on dosage, indicating a dose-dependent relationship in its biological activity.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with similar compounds that may exhibit differing biological activities:

Compound NameStructure FeaturesUnique Aspects
N-(2-Ethoxyethyl)piperidine-3-carboxamideSimilar piperidine structureEthoxy instead of methoxy group
N-(2-Methoxyethyl)-2-pyrrolidinecarboxamideContains a pyrrolidine ringDifferent ring structure
N-(2-Methoxyethyl)-2-morpholinecarboxamideFeatures a morpholine ringAlters chemical properties

N-(2-Methoxyethyl)piperidine-3-carboxamide stands out due to its specific combination of structural features that may lead to distinct pharmacological effects compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

  • Neuropharmacological Studies : Research has indicated that this compound may modulate neurotransmitter systems, suggesting potential applications in treating mood disorders.
  • Enzyme Interaction Studies : Investigations into its interaction with specific enzymes have shown promising results in modulating biochemical pathways, which could have implications for drug development .
  • Cytotoxicity Assessments : Initial findings suggest that the compound exhibits varying levels of cytotoxicity across different cell lines, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

N-(2-methoxyethyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-13-6-5-11-9(12)8-3-2-4-10-7-8;/h8,10H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAWALVZPWGHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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